molecular formula C18H9N Na2O8S2(principal component)<br>C18H11NO2 B133950 Quinoline Yellow CAS No. 8003-22-3

Quinoline Yellow

Cat. No.: B133950
CAS No.: 8003-22-3
M. Wt: 273.3 g/mol
InChI Key: IZMJMCDDWKSTTK-UHFFFAOYSA-N
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Description

Quinoline Yellow is a synthetic yellow dye belonging to the class of quinophthalone pigments. It is widely used in various industries, including food, cosmetics, and pharmaceuticals, due to its vibrant yellow color and stability. The chemical formula of this compound is C18H11NO2, and it is known for its insolubility in water but solubility in nonpolar organic solvents .

Mechanism of Action

Target of Action

Quinoline Yellow, also known as Quinophthalone, is a synthetic colorant widely used in the food and cosmetics industry . It is a greenish-yellow dye approved by the USFDA It has been suggested that this compound exhibits excited-state intramolecular proton transfer (esipt) behavior .

Mode of Action

It has been suggested that this compound may interact with various targets in the body, potentially affecting their function . For instance, it has been suggested that this compound may decrease the antihypertensive activities of certain drugs

Biochemical Pathways

It has been suggested that this compound may be involved in the degradation of quinoline . The transformation mechanism of quinoline by bacteria had four pathways, including the 5,6-dihydroxy-2(1H) quinolinone pathway .

Pharmacokinetics

It has been suggested that the adme properties of this compound derivatives present negative variations since the derivatives are significantly smaller than the reference set of molecules

Result of Action

It has been suggested that this compound binds to human serum albumin (hsa), affecting its structural and functional properties . This interaction causes a contraction of the peptide strand in HSA, hiding the hydrophobic patches of the protein .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound occurs widely in industrial wastewater originating from pharmaceutical, textile, coking coal, and coal gasification industries . The presence of this compound in the environment has raised concerns due to its potentially harmful effects on human health .

Biochemical Analysis

Biochemical Properties

Quinoline Yellow has been shown to interact with carbon quantum dots (CQDs) in biochemical reactions . The fluorescence quenching of CQDs can be induced to detect this compound . This interaction suggests that this compound may interact with other biomolecules in a similar manner, although specific enzymes or proteins have not been identified .

Cellular Effects

It has been suggested that this compound exhibits excited-state intramolecular proton transfer (ESIPT) behavior, which might be the cause of its decent photostability . This could potentially influence cell function, although specific impacts on cell signaling pathways, gene expression, and cellular metabolism are not currently known .

Molecular Mechanism

It is known that this compound can be detected by the fluorescence quenching effect of CQDs . This suggests that this compound may exert its effects at the molecular level through interactions with biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

It has been observed that the fluorescence quenching of CQDs by this compound occurred within 1 minute . This suggests that this compound may have rapid effects on cellular function in vitro .

Metabolic Pathways

It is known that this compound is manufactured by sulfonating 2-(2-quinolyl)-1,3-indandione . This suggests that this compound may be involved in sulfonation metabolic pathways .

Transport and Distribution

It is known that this compound is insoluble in water, but soluble in nonpolar organic solvents . This suggests that this compound may be transported and distributed within cells and tissues via nonpolar organic solvents .

Subcellular Localization

Given its solubility in nonpolar organic solvents, it may localize in lipid-rich areas of the cell .

Chemical Reactions Analysis

Quinoline Yellow undergoes various chemical reactions, including:

Comparison with Similar Compounds

Quinoline Yellow is unique due to its extended π-conjugated system and the presence of a quinoline ring and β-diketone fragment. Similar compounds include:

This compound stands out due to its specific applications in various industries and its unique chemical structure that allows for diverse chemical reactions and biological interactions.

Properties

IUPAC Name

2-quinolin-2-ylindene-1,3-dione
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InChI

InChI=1S/C18H11NO2/c20-17-12-6-2-3-7-13(12)18(21)16(17)15-10-9-11-5-1-4-8-14(11)19-15/h1-10,16H
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InChI Key

IZMJMCDDWKSTTK-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3C(=O)C4=CC=CC=C4C3=O
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Molecular Formula

C18H11NO2
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DSSTOX Substance ID

DTXSID00873130
Record name Quinophthalone
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Molecular Weight

273.3 g/mol
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Physical Description

D & c yellow 11 appears as bright greenish yellow solid or canary yellow powder. (NTP, 1992), Yellow powder or granules, Bright greenish yellow or canary yellow solid; [CAMEO]
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 0.169 mg/L at 25 °C, In ethylene glycol monomethyl ether, 3 mg/mL; ethanol, 0.3 mg/mL, Soluble in acetone, benzene, toluene and xylene; slightly soluble in ethyl acetate, linseed oil, mineral oil, paraffin wax and stearic acid
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Vapor Pressure

0.00000001 [mmHg]
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Color/Form

Bright greenish yellow, Yellow brown in concentrated H2SO4, yellow flocculent precipitate in dilution, Yellow-gold powder

CAS No.

8003-22-3, 83-08-9
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Record name 2-(2-Quinolinyl)-1H-indene-1,3(2H)-dione
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Melting Point

320 °F (Sublimes) (NTP, 1992), 241 °C
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Synthesis routes and methods I

Procedure details

For example, the benzoic acid and the phthalic anhydride of the formula (5) are heated and molten at a temperature of at least 130° C. and then the quinaldine is added. In this reaction, the quinaldine and the phthalic anhydride are generally used in a molar ratio of from 1:1 to 1:5. Further, the quinaldine and the benzoic acid are generally used in a molar ratio of from 1:2 to 1:20. The molar ratio between the quinaldine and the benzoic acid can be increased or decreased according to the stirring state of the reaction mixture. After the raw materials are molten, the mixture is heated to 150 to 180° C. and stirred for 3 to 8 hours. In this case, it is possible to determine the termination point of the reaction by carrying out component analysis of the reaction mixture according to a high performance liquid chromatograph or other methods. After the termination of the reaction, the reaction mixture is cooled to 130 to 150° C. The cooled mixture is diluted with water as required. Then, an alkali aqueous solution such as an aqueous solution of 5 to 20% by weight of sodium hydroxide or potassium hydroxide is added. The benzoic acid is converted into a water-soluble alkali metal salt by the above operation, and the water-soluble alkali metal salt can be separated from a generated quinophthalone compound by means of filtration. Then, washing is carried out with water, followed by drying, whereby the quinophthalone compound which is used for forming the quinophthalone residue of the formula (4) can be obtained.
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Synthesis routes and methods II

Procedure details

270 g of benzoic acid were placed in a stirred reaction vessel and melted. At from 125° to 130° C., there were added to the melt 82 g of tetrachlorophthalic anhydride followed by 19 g of 8-aminoquinaldine. The mixture was heated to 140° C. and stirred at that temperature for 2 hours and then heated to 160° C. and stirred for a further 2 hours. The reaction mixture was then cooled to 130° C. and there was added thereto a mixture of 400 ml of water and 160 g of 50% w/w caustic soda solution. The pigment suspension was filtered in vacuo, washed to neutrality with water and dried. There were obtained 82 g (98%) of quinophthalone of the formula ##STR5##
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Synthesis routes and methods III

Procedure details

As shown by this reaction scheme (5), a hydroxyquinaldine derivative and a trimellitic acid anhydride derivative are added to nitrobenzene, and the mixture is heated and stirred at a refluxing temperature for several hours. Subsequently, the product is collected by filtration and washed with methanol, then dried, to yield the quinophthalone compound of the present invention. Here, a process of removing impurity substances such as inorganic salts can be included. The quinophthalone compound and mixed colorant in the present invention preferably have decreased contents of impurity substances such as inorganic salts, whereby the mechanical properties of the thermoplastic resin can be well maintained, and the anti-migration property and anti-sublimation property can be improved. The content of these impurity substances is desirably not more than 2%.
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Synthesis routes and methods IV

Procedure details

23 parts of the reaction product obtained according to Example 15 are reacted with 10 parts of 2-mercaptoethanol in 50 parts of volume of N-methylpyrrolidone with an addition of 32 parts of triisopropanolamine by heating for 8 hours at 180°C while stirring. The whole is dripped into a mixture of 1500 parts of water, 1500 parts of ice and 40 parts of 10N hydrochloric acid while stirring well. The dye thus precipitated is suction filtered, washed with water and dried. The quinophthalone derivative obtained as a yellow powder colors polyesters yellow hues having outstanding fastness properties. It probably has the formula: ##SPC17##
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Synthesis routes and methods V

Procedure details

65.4 Parts of pyromellitic acid dianhydride and 61 parts of 3-hydroxy-2-methyl-quinoline-4-carboxylic acid are heated under reflux at 205° in 1000 parts of nitrobenzene for 1 hour, distilling off the water produced by the reaction. The mixture is held at this temperature for 31/2 hours. The mixture is then cooled to 10° and after stirring at this temperature for 1 hour, is filtered and the product is washed in toluene and ethanol. 93 parts of a dark brown quinophthalone intermediate result.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinoline Yellow
Reactant of Route 2
Quinoline Yellow
Reactant of Route 3
Reactant of Route 3
Quinoline Yellow
Reactant of Route 4
Quinoline Yellow
Reactant of Route 5
Quinoline Yellow
Reactant of Route 6
Quinoline Yellow

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